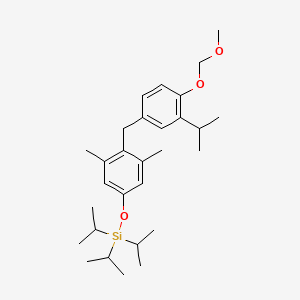

Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane

Description

Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane is a complex organic compound with a unique structure that includes multiple isopropyl groups, a methoxymethoxy group, and a phenoxy group attached to a silicon atom

Properties

Molecular Formula |

C29H46O3Si |

|---|---|

Molecular Weight |

470.8 g/mol |

IUPAC Name |

[4-[[4-(methoxymethoxy)-3-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]-tri(propan-2-yl)silane |

InChI |

InChI=1S/C29H46O3Si/c1-19(2)27-16-25(12-13-29(27)31-18-30-11)17-28-23(9)14-26(15-24(28)10)32-33(20(3)4,21(5)6)22(7)8/h12-16,19-22H,17-18H2,1-11H3 |

InChI Key |

JGEDAKSOKVIKAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)OCOC)C(C)C)C)O[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which is achieved through the reaction of 3-isopropyl-4-(methoxymethoxy)benzyl chloride with a suitable base.

Coupling with Phenol: The benzyl intermediate is then coupled with 3,5-dimethylphenol in the presence of a catalyst to form the desired phenoxy compound.

Silane Introduction: Finally, the phenoxy compound is reacted with triisopropylchlorosilane under anhydrous conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Material Science:

- Polymer Composites: The compound has been explored in the development of polymer-silica composites. Its silane groups can enhance the interfacial adhesion between organic polymers and inorganic fillers, improving mechanical properties and thermal stability . For instance, incorporating triisopropyl silane into polyimide matrices has shown to significantly enhance thermal stability and mechanical strength due to improved phase compatibility .

2. Organic Synthesis:

- Intermediate in Chemical Reactions: Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical transformations such as oxidation, reduction, and substitution reactions .

3. Pharmaceutical Development:

- Potential Therapeutic Applications: Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Its mechanism of action involves interactions with specific molecular targets that influence biochemical pathways, suggesting potential applications in drug development .

Case Study 1: Polymer-Silica Composite Development

A study focused on synthesizing polyimide-silica composites using triisopropyl silane demonstrated enhanced thermal and mechanical properties. The sol-gel method was employed to incorporate silica into the polyimide matrix, with triisopropyl silane acting as a coupling agent that improved compatibility between the phases. The resulting composites exhibited superior thermal stability compared to pure polyimide samples .

Case Study 2: Organic Synthesis Pathways

In organic synthesis, this compound was utilized as a key intermediate for developing complex organic compounds. Researchers optimized reaction conditions to enhance yields and minimize by-products, demonstrating its effectiveness in multi-step synthetic routes .

Summary of Applications

| Application Area | Description |

|---|---|

| Material Science | Enhances mechanical properties in polymer-silica composites |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |

| Pharmaceutical Development | Investigated for potential therapeutic effects through interaction with biological targets |

Mechanism of Action

The mechanism of action of Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Triisopropyl(4-(3-isopropyl-4-methoxybenzyl)-3,5-dimethylphenoxy)silane

- Triisopropyl(4-(3-isopropyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)silane

Uniqueness

Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane is a silane compound notable for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is . It features a silane backbone attached to an aromatic system with multiple substituents that may influence its biological activity.

Structural Formula

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have been found to inhibit tumor growth through pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For example, certain derivatives have shown inhibition against human acetylcholinesterase, which is significant in neuropharmacology .

Antitumor Studies

A study demonstrated that silane derivatives could effectively suppress tumor growth in mouse xenograft models. The efficacy was linked to the compound's ability to maintain drug exposure levels while minimizing clearance rates .

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of PI3K/AKT/mTOR pathway | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Pharmacological Implications

The biological activities of this compound suggest potential applications in drug development. Its ability to inhibit key pathways involved in cancer progression makes it a candidate for further investigation as an antitumor agent.

Future Research Directions

- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Detailed mechanistic studies to understand how the compound interacts at the molecular level with target proteins.

- Clinical Trials : If preclinical studies show promise, advancing to clinical trials will be essential to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.